(3-Methylisoquinolin-5-yl)methanol
Description
(3-Methylisoquinolin-5-yl)methanol is an aromatic alcohol featuring an isoquinoline core substituted with a methyl group at position 3 and a hydroxymethyl group at position 5. Isoquinoline derivatives are prominent in medicinal chemistry due to their bioactivity, particularly in targeting neurological and pain-related pathways. This suggests that this compound may serve as a synthetic precursor or intermediate in developing therapeutics targeting ion channels or pain modulation.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-methylisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-11-9(6-12-8)3-2-4-10(11)7-13/h2-6,13H,7H2,1H3 |
InChI Key |
BVBGJDGZEIAKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2CO)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-5-yl)methanol can be achieved through several methods. One common approach involves the reaction of 3-methylisoquinoline with formaldehyde under acidic conditions to introduce the methanol group at the 5-position. Another method involves the reduction of 3-methylisoquinoline-5-carboxaldehyde using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: (3-Methylisoquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Methylisoquinolin-5-yl)methanal.
Reduction: Reduction of the compound can yield (3-Methylisoquinolin-5-yl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: (3-Methylisoquinolin-5-yl)methanal
Reduction: (3-Methylisoquinolin-5-yl)methane
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (3-Methylisoquinolin-5-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Isoquinoline derivatives are known to exhibit a range of biological activities, making this compound a compound of interest in biological research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Isoquinoline derivatives have been investigated for their potential use in treating diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Methylisoquinolin-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Overview
The following compounds share structural motifs such as heterocyclic cores and hydroxymethyl substituents but differ in their ring systems and applications:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Heterocyclic Core and Bioactivity
- Isoquinoline vs. Isoxazole: The isoquinoline core (a bicyclic structure with fused benzene and pyridine rings) confers higher aromaticity and planarity compared to the five-membered isoxazole ring (containing one oxygen and one nitrogen atom). This difference influences binding affinity to biological targets. For example, isoquinoline derivatives like A-1165442 exhibit strong TRPV1 antagonism, likely due to interactions with the receptor’s hydrophobic pockets . In contrast, isoxazole derivatives are often used in antibiotics (e.g., β-lactams) due to their metabolic stability and hydrogen-bonding capabilities .
- Indoline vs. Isoquinoline: Indoline (a dihydroindole) features a non-planar, saturated six-membered ring, reducing aromatic interactions but increasing conformational flexibility. This property may make indoline derivatives like (3-(Indolin-5-yl)phenyl)methanol suitable for targeting enzymes or receptors requiring adaptable binding sites .
Table 2: Research Highlights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
